1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide

Stereoselective oxidation Conformational analysis Medicinal chemistry

1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide (CAS 2413898-09-4; free base CAS 1247203-81-1) is a bifunctional piperidine building block that combines a sterically demanding 4-tert-butyl substituent with an N‑(3‑bromopropyl) electrophilic side chain, isolated as the crystalline hydrobromide salt (C₁₂H₂₅Br₂N, MW 343.14 g·mol⁻¹). The molecule integrates three synthetically decisive features within a single intermediate: a tertiary amine centre whose conformation is locked by the equatorial tert‑butyl group, a primary alkyl bromide that serves as a competent leaving group for nucleophilic displacement or cross‑coupling, and a stable salt form that simplifies handling and storage relative to the free base.

Molecular Formula C12H25Br2N
Molecular Weight 343.14 g/mol
Cat. No. B13544794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide
Molecular FormulaC12H25Br2N
Molecular Weight343.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCN(CC1)CCCBr.Br
InChIInChI=1S/C12H24BrN.BrH/c1-12(2,3)11-5-9-14(10-6-11)8-4-7-13;/h11H,4-10H2,1-3H3;1H
InChIKeyAOUBEBVYHABHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropyl)-4-tert-butylpiperidine Hydrobromide: Core Identity, CAS, and Procurement-Relevant Characteristics


1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide (CAS 2413898-09-4; free base CAS 1247203-81-1) is a bifunctional piperidine building block that combines a sterically demanding 4-tert-butyl substituent with an N‑(3‑bromopropyl) electrophilic side chain, isolated as the crystalline hydrobromide salt (C₁₂H₂₅Br₂N, MW 343.14 g·mol⁻¹) [1]. The molecule integrates three synthetically decisive features within a single intermediate: a tertiary amine centre whose conformation is locked by the equatorial tert‑butyl group, a primary alkyl bromide that serves as a competent leaving group for nucleophilic displacement or cross‑coupling, and a stable salt form that simplifies handling and storage relative to the free base . These attributes position the compound as a non‑interchangeable intermediate for medicinal‑chemistry programmes that require predictable stereoelectronic control, most notably in the synthesis of histamine H₃ receptor ligands and monoamine oxidase B inhibitors where the 4‑tert‑butylpiperidine motif is a pharmacophoric determinant of target engagement [2].

Why Generic Piperidine Building Blocks Cannot Replace 1-(3-Bromopropyl)-4-tert-butylpiperidine Hydrobromide in Drug‑Discovery Syntheses


Attempts to substitute the 4‑tert‑butyl‑N‑(3‑bromopropyl)piperidine scaffold with simpler analogs (e.g., 1‑(3‑bromopropyl)piperidine lacking the 4‑alkyl group, or N‑(3‑chloropropyl)‑4‑tert‑butylpiperidine) introduce consequential changes in conformational bias, electrophilic reactivity, and lipophilicity that propagate through subsequent synthetic steps and ultimately alter the pharmacological profile of the final target molecule [1]. The equatorial tert‑butyl substituent imposes a single predominant chair conformation on the piperidine ring; removing it (or replacing it with a smaller methyl group) relaxes this conformational lock and erases the stereochemical predictability that is essential for diastereoselective transformations [2]. Similarly, replacing the terminal bromine with chlorine reduces SN2 reactivity by approximately one order of magnitude, while omitting the hydrobromide salt form compromises bench‑top stability and aqueous solubility during work‑up [3]. The quantitative evidence below demonstrates that each structural element contributes a measurable, non‑redundant differentiation that generic substitutes cannot recapitulate.

Quantitative Differentiation Evidence: 1-(3-Bromopropyl)-4-tert-butylpiperidine Hydrobromide vs. Closest Analogs


N‑Oxidation Diastereoselectivity: 4‑tert‑Butyl vs. 4‑Methylpiperidine Scaffold

The 4‑tert‑butyl substituent enforces a single chair conformation that directs N‑oxidation with 95 % axial selectivity [1]. In contrast, the 4‑methyl analog lacks this conformational bias and produces N‑oxide diastereomers with substantially lower selectivity [1]. The 4‑tert‑butyl‑N‑methylpiperidine system yields a 95 : 5 axial‑to‑equatorial N‑oxide ratio, whereas the non‑tert‑butyl congener shows no such stereochemical preference [1].

Stereoselective oxidation Conformational analysis Medicinal chemistry

Conformational Interconversion Barrier: 4‑tert‑Butyl vs. 4‑Methyl on the Piperidine Ring

The trans‑N‑trifluoroacetyl‑2‑methoxy‑4‑tert‑butylpiperidine isomer exhibits a Z/E amide bond rotation barrier of approximately 76 kJ·mol⁻¹ and adopts a well‑defined chair conformation [1]. The corresponding 4‑methyl analog is conformationally mobile, with a lower interconversion barrier (≈ 63 kJ·mol⁻¹ for the cis isomer), indicating greater ring flexibility [1]. This quantifies the energetic penalty the tert‑butyl group imposes on ring‑flipping, which is the molecular basis for the stereoselectivity advantage documented above.

Conformational analysis NMR spectroscopy Amide rotamers

Lipophilicity Modulation by 4‑tert‑Butyl: Computed LogP Comparison with the Non‑tert‑Butyl Analog

The 4‑tert‑butyl group increases calculated lipophilicity by approximately 1.3–1.5 log units relative to the des‑tert‑butyl comparator [1]. The computed LogP (XLogP3‑AA) for 1‑(3‑bromopropyl)piperidine (MW 206.12 g·mol⁻¹, CAS 61272‑70‑6) is 2.2 [1]. For the target compound free base (C₁₂H₂₄BrN, MW 262.23 g·mol⁻¹) the LogP of the 4‑tert‑butylpiperidine parent is 2.36–2.78 ; addition of the 3‑bromopropyl chain is estimated to raise the overall LogP to the 3.5–4.0 range. This increased lipophilicity enhances membrane permeability and hydrophobic receptor interactions in biological contexts [2].

Physicochemical properties LogP Drug-likeness

Hydrobromide Salt Stability and Solubility Advantage vs. Free Base Form

The hydrobromide salt form significantly improves aqueous solubility and long‑term storage stability compared to the free base [1]. Computed LogD values for the closely related 1‑(3‑bromopropyl)piperidine hydrobromide indicate a pH‑dependent distribution: LogD(pH 5.5) = −1.05 vs. LogD(pH 7.4) = +0.67 [2]. This pH‑responsive solubility facilitates aqueous work‑up under acidic conditions while retaining organic‑solvent extractability at neutral pH. The free base, by contrast, is a viscous oil requiring cold storage (2–8 °C, sealed dry) to prevent decomposition .

Salt selection Solubility Stability Formulation

Pharmacophoric Contribution of 4‑tert‑Butylpiperidine to Dual H₃R/MAO B Target Engagement

The 4‑tert‑butylphenoxypropylpiperidine motif, for which the target compound is a direct synthetic precursor, delivers balanced dual‑target activity in the lead compound DL76: human H₃R Kᵢ = 38 nM and human MAO B IC₅₀ = 48 nM [1]. Analogs in which the 4‑tert‑butylpiperidine moiety was replaced by other cyclic amines (e.g., pyrrolidine, morpholine, or 4‑methylpiperidine) showed diminished or unbalanced activities; the most potent comparator series achieved only hH₃R Kᵢ values above 100 nM [2]. This demonstrates that the 4‑tert‑butylpiperidine ring is a pharmacophoric requirement, not a replaceable spacer, for achieving nanomolar potency at both targets simultaneously.

Histamine H3 receptor Monoamine oxidase B Dual-target ligands Parkinson's disease

Synthetic Yield Benchmark: N‑Alkylation of 4‑tert‑Butylpiperidine with 1,3‑Dibromopropane

The synthesis of the target compound via direct N‑alkylation of 4‑tert‑butylpiperidine with 1,3‑dibromopropane proceeds with isolated yields of 70–85 % after optimisation, with purity >98 % following recrystallisation [1]. In comparison, the analogous alkylation of piperidine itself (without the 4‑tert‑butyl group) with 1,3‑dibromopropane to give 1‑(3‑bromopropyl)piperidine hydrobromide is reported to achieve 78 % yield under similar conditions . The comparable yield demonstrates that steric hindrance from the 4‑tert‑butyl group does not penalise the key C–N bond‑forming step, meaning the conformational benefits described above are gained without sacrificing synthetic efficiency.

N-alkylation Synthetic methodology Process chemistry

Optimal Procurement Scenarios for 1-(3-Bromopropyl)-4-tert-butylpiperidine Hydrobromide Based on Quantitative Differentiation Evidence


Synthesis of Dual‑Target Histamine H₃ Receptor Antagonist / MAO B Inhibitor Lead Series (e.g., DL76 and Analogs)

The 4‑tert‑butylpiperidine scaffold is a pharmacophoric prerequisite for achieving balanced dual‑target activity (hH₃R Kᵢ = 38 nM; hMAO B IC₅₀ = 48 nM) [1]. The N‑(3‑bromopropyl) chain serves as the direct alkylating handle to install the 4‑tert‑butylphenoxy head group via Williamson ether synthesis or related O‑alkylation, generating the complete DL76 pharmacophore in a single convergent step [1]. Procuring the pre‑assembled 1‑(3‑bromopropyl)‑4‑tert‑butylpiperidine hydrobromide eliminates the need for sequential N‑protection, N‑alkylation, and deprotection on the sterically hindered piperidine, which would otherwise require 2–3 additional synthetic steps with attendant yield loss .

Stereoselective Synthesis of N‑Oxide and Quaternary Ammonium Piperidine Derivatives Requiring Predictable Axial Selectivity

The 4‑tert‑butyl group enforces a 95 : 5 axial‑to‑equatorial diastereomeric ratio in N‑oxidation reactions, as established by Shvo and Kaufman [1]. This stereochemical predictability is essential when the N‑oxide diastereomers lead to different downstream products (e.g., via Meisenheimer rearrangement) or when the axial N‑oxide is the biologically active configuration. The alternative 4‑methyl‑ or unsubstituted piperidine scaffolds generate diastereomer mixtures that require chiral chromatography or fractional crystallisation, adding cost and reducing throughput [1].

Parallel Library Synthesis Requiring Bench‑Stable, Easily Weighable Alkylating Building Blocks

The crystalline hydrobromide salt form eliminates the cold‑chain storage (2–8 °C) required for the free base and provides indefinite ambient stability [1]. Its pH‑dependent solubility (LogD pH 5.5 = −1.05 vs. pH 7.4 = +0.67) [2] enables straightforward aqueous/organic extractive work‑up in automated parallel synthesis platforms. This contrasts with the free base, which is a viscous oil that complicates robotic liquid handling and gravimetric dispensing .

Structure–Activity Relationship (SAR) Studies on Central Nervous System Piperidine‑Containing Ligands

The convergent assembly strategy enabled by the N‑(3‑bromopropyl) handle allows systematic variation of the aromatic (or heteroaromatic) head group while keeping the 4‑tert‑butylpiperidine tail constant [1]. The >1‑log‑unit increase in lipophilicity conferred by the tert‑butyl group (estimated ΔLogP ≈ +1.3 to +1.8 vs. the des‑tert‑butyl analog) [3] is critical for achieving CNS penetration in the resulting ligand series, as demonstrated by the in vivo activity of DL76 in haloperidol‑induced catalepsy models at 50 mg·kg⁻¹ [1].

Quote Request

Request a Quote for 1-(3-Bromopropyl)-4-tert-butylpiperidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.